(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
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Overview
Description
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound’s structure includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection and Functionalization: The piperidine ring is functionalized with a benzyl group and protected to ensure selective reactions at specific sites.
Amino and Hydroxyl Group Introduction:
Final Deprotection: The final step involves deprotecting the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
Scientific Research Applications
(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.
(3S,4S)-benzyl 4-amino-3-hydroxy-2-piperidinecarboxylate: Similar structure but with variations in functional groups.
Properties
IUPAC Name |
benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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